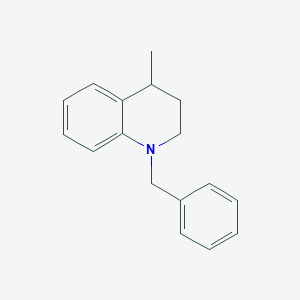
Quinoline, 4-(2-(1-piperidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE is a heterocyclic compound that combines a quinoline moiety with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design. The quinoline structure is known for its presence in various natural products and synthetic drugs, while the piperidine ring is a common motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-chloroethylquinoline with piperidine in the presence of a base such as potassium carbonate can yield 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE.
Industrial Production Methods
Industrial production of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperidine derivatives.
科学的研究の応用
4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The piperidine ring may enhance the compound’s binding affinity to various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Piperidine: A simple heterocyclic amine used in various pharmaceuticals.
Chloroquine: An antimalarial drug with a quinoline core.
Piperine: A natural alkaloid with a piperidine ring, known for its bioenhancing properties.
Uniqueness
4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE is unique due to its combined quinoline and piperidine structures, which confer a distinct set of chemical and biological properties
特性
CAS番号 |
18122-29-7 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
4-(2-piperidin-1-ylethyl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-14-8-10-17-16-7-3-2-6-15(14)16/h2-3,6-8,10H,1,4-5,9,11-13H2 |
InChIキー |
CAVGJYUQAUULQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


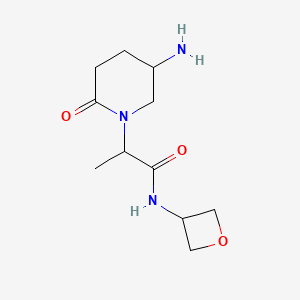
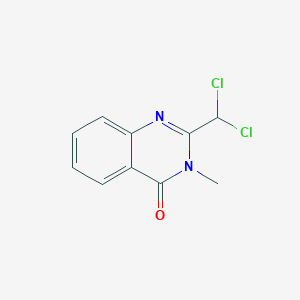




![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)
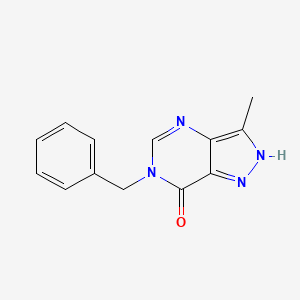
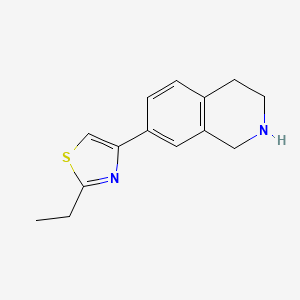
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
